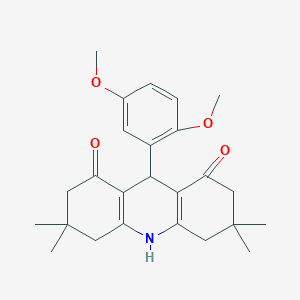
1-Benzoyl-4-(methylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzoyl-4-(methylsulfonyl)piperazine, also known as BMSP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BMSP belongs to the class of piperazine derivatives, which are known to possess a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-Benzoyl-4-(methylsulfonyl)piperazine is not fully understood. However, studies have suggested that it may act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. 1-Benzoyl-4-(methylsulfonyl)piperazine has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-Benzoyl-4-(methylsulfonyl)piperazine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammation. 1-Benzoyl-4-(methylsulfonyl)piperazine has also been shown to inhibit the growth of tumor cells in vitro and in vivo. In addition, 1-Benzoyl-4-(methylsulfonyl)piperazine has been shown to protect against radiation-induced damage in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzoyl-4-(methylsulfonyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-Benzoyl-4-(methylsulfonyl)piperazine is also readily available from commercial sources. However, one limitation of 1-Benzoyl-4-(methylsulfonyl)piperazine is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 1-Benzoyl-4-(methylsulfonyl)piperazine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on 1-Benzoyl-4-(methylsulfonyl)piperazine. One area of research could be to investigate its potential use as a radioprotective agent in humans. Another area of research could be to investigate its potential use in the treatment of cancer. Further studies could also be conducted to elucidate the exact mechanism of action of 1-Benzoyl-4-(methylsulfonyl)piperazine and to identify its molecular targets. Finally, studies could be conducted to investigate the safety and efficacy of 1-Benzoyl-4-(methylsulfonyl)piperazine in humans.
Méthodes De Synthèse
The synthesis of 1-Benzoyl-4-(methylsulfonyl)piperazine involves the reaction of 1-benzoylpiperazine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with an acid to yield the final product. The yield of 1-Benzoyl-4-(methylsulfonyl)piperazine can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
1-Benzoyl-4-(methylsulfonyl)piperazine has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. 1-Benzoyl-4-(methylsulfonyl)piperazine has also been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in various cell types.
Propriétés
Nom du produit |
1-Benzoyl-4-(methylsulfonyl)piperazine |
|---|---|
Formule moléculaire |
C12H16N2O3S |
Poids moléculaire |
268.33 g/mol |
Nom IUPAC |
(4-methylsulfonylpiperazin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C12H16N2O3S/c1-18(16,17)14-9-7-13(8-10-14)12(15)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Clé InChI |
MHTISYOSPFULJR-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
SMILES canonique |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)
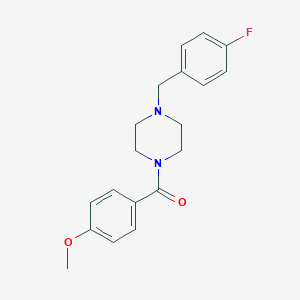
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B249214.png)
![1-Cyclopentyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249215.png)

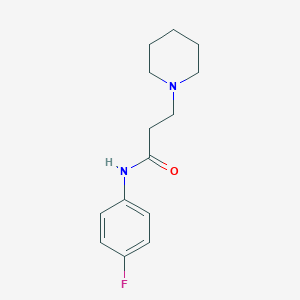

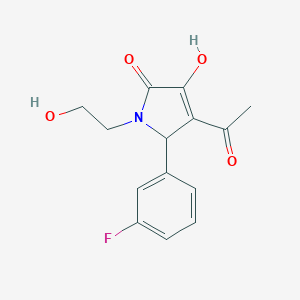
![5'-bromo-1'-propylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B249228.png)
![7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B249229.png)
![N-[2-(1-naphthyloxy)ethyl]cyclopropanecarboxamide](/img/structure/B249231.png)
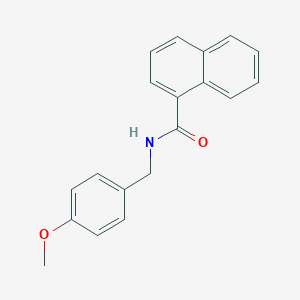
![N-[2-(1H-indol-3-yl)ethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B249234.png)
